6-Benzyloxy-1-BOC-indole-2-boronic acid
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Overview
Description
6-Benzyloxy-1-BOC-indole-2-boronic acid is a boronic acid derivative with the molecular formula C20H22BNO5 and a molecular weight of 367.21 g/mol . This compound is characterized by the presence of a benzyloxy group at the 6-position, a tert-butoxycarbonyl (BOC) group at the 1-position, and a boronic acid group at the 2-position of the indole ring. It is commonly used in organic synthesis and medicinal chemistry due to its versatile reactivity and functional group compatibility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyloxy-1-BOC-indole-2-boronic acid typically involves the following steps:
Protection of the Indole Nitrogen: The indole nitrogen is protected with a tert-butoxycarbonyl (BOC) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Introduction of the Benzyloxy Group: The 6-position of the indole ring is functionalized with a benzyloxy group through a nucleophilic substitution reaction using benzyl bromide and a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
6-Benzyloxy-1-BOC-indole-2-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
Biaryl or Alkenyl Derivatives: From Suzuki-Miyaura coupling.
Hydroxyl Derivatives: From oxidation or reduction reactions.
Scientific Research Applications
6-Benzyloxy-1-BOC-indole-2-boronic acid has a wide range of scientific research applications, including:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules and natural products.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of kinase inhibitors and other bioactive compounds.
Material Science: Utilized in the preparation of functional materials, such as polymers and molecular sensors.
Biological Studies: Investigated for its potential as a tool in chemical biology and bioconjugation.
Mechanism of Action
The mechanism of action of 6-Benzyloxy-1-BOC-indole-2-boronic acid is primarily based on its ability to undergo various chemical transformations. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications . Additionally, the indole ring can participate in π-π stacking interactions and hydrogen bonding, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
1-Boc-6-methylindole-2-boronic acid: Similar structure but with a methyl group instead of a benzyloxy group.
6-Benzyloxy-1H-indole-2-boronic acid: Lacks the BOC protecting group at the 1-position.
1-tert-Butoxycarbonyl-6-cyano-1H-indole-2-boronic acid: Contains a cyano group instead of a benzyloxy group.
Uniqueness
6-Benzyloxy-1-BOC-indole-2-boronic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The BOC protecting group enhances its stability, while the benzyloxy and boronic acid groups offer versatile reactivity for various chemical transformations .
Properties
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]-6-phenylmethoxyindol-2-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BNO5/c1-20(2,3)27-19(23)22-17-12-16(26-13-14-7-5-4-6-8-14)10-9-15(17)11-18(22)21(24)25/h4-12,24-25H,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGONSJPAZMVGTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)OCC3=CC=CC=C3)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624590 |
Source
|
Record name | [6-(Benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70624590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-66-0 |
Source
|
Record name | [6-(Benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70624590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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